molecular formula C25H25N3O4 B2982690 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1203236-00-3

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2982690
CAS No.: 1203236-00-3
M. Wt: 431.492
InChI Key: MSONSGDYAGSZKW-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic urea derivative characterized by a benzoyl-substituted tetrahydroquinoline core linked to a 2,3-dimethoxyphenyl group via a urea bridge. The 2,3-dimethoxyphenyl substituent is a common pharmacophore in bioactive molecules, often associated with modulation of inflammatory or nociceptive pathways .

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-31-22-12-6-11-20(23(22)32-2)27-25(30)26-19-13-14-21-18(16-19)10-7-15-28(21)24(29)17-8-4-3-5-9-17/h3-6,8-9,11-14,16H,7,10,15H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSONSGDYAGSZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Tetrahydroquinoline Core:

      Starting Material: Aniline derivative.

      Reaction: Cyclization with an appropriate aldehyde under acidic conditions to form the tetrahydroquinoline core.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted tetrahydroquinoline.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Research Findings and Gaps

Structural Advantages: The target compound’s benzoyl-tetrahydroquinoline core may offer improved pharmacokinetics (e.g., bioavailability) over DMFP’s furan-prop-enone system.

Unanswered Questions :

  • Does the urea bridge enhance target selectivity compared to ketone-based analogs?
  • What is the compound’s affinity for inflammatory or pain-related targets (e.g., COX, TRPV1)?

Future Directions : Comparative in vivo studies with DMFP and phthalazine derivatives (e.g., 6e) are needed to validate mechanistic hypotheses.

Biological Activity

The compound 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea is part of a class of chemical entities that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea is C22H24N2O3C_{22}H_{24}N_{2}O_{3} with a molecular weight of approximately 364.44 g/mol. The structure features a tetrahydroquinoline core substituted with a benzoyl group and a dimethoxyphenyl moiety, contributing to its unique biological profile.

Key Characteristics

PropertyValue
Molecular Weight364.44 g/mol
Molecular FormulaC22H24N2O3
LogP4.3134
Polar Surface Area38.701 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antifungal Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, compounds similar to our target have shown promising fungicidal activity against various fungal strains. In particular, certain N-substituted benzoyl derivatives demonstrated superior efficacy compared to standard fungicides like flutolanil, with effective concentrations (EC50) in the low mg/L range against pathogens such as Valsa mali and Sclerotinia sclerotiorum .

The antifungal mechanism is believed to involve disruption of fungal cell wall synthesis and inhibition of key metabolic pathways. The presence of the benzoyl and dimethoxyphenyl groups may enhance lipophilicity and facilitate membrane penetration, thereby increasing bioactivity .

Case Studies

  • Study on Antifungal Efficacy : A comparative analysis was conducted on various derivatives of tetrahydroquinoline, including our compound. It was found that modifications in the substituents significantly influenced antifungal potency. The compound exhibited an EC50 value lower than that of commercial fungicides during in vitro assays against Sclerotinia sclerotiorum .
  • Structural Analysis : The crystal structure analysis of related compounds revealed insights into their binding interactions with target proteins. For example, the study on the WDR91 domain complexed with a similar urea derivative provided valuable structural data that can inform future drug design efforts .

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